Bischloromethylmethylamine

Description

Historical Context of Halogenated Amines in Organic Chemistry

Amines, organic compounds containing nitrogen that are derived from ammonia (B1221849), are fundamental to organic chemistry. lkouniv.ac.innewworldencyclopedia.orgbritannica.com They are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. lkouniv.ac.in A significant area of study within this class of compounds involves the replacement of one or more hydrogen atoms with halogens, a process known as halogenation, to form halogenated amines. britannica.com

The reaction of amines with halogens like chlorine, bromine, and iodine, or with reagents such as hypochlorous acid, leads to the formation of N-haloamines. britannica.com With primary amines, this can produce N-chloro- and N,N-dichloro-amines. britannica.com The study of these compounds has a rich history, leading to the discovery of important reactions like the Hofmann-Löffler reaction, which involves the cyclization of N-halogenated amines. acs.org

The exploration of halogenated amines has also been driven by the pursuit of compounds with specific biological or chemical properties. A prominent example is the development of nitrogen mustards, such as N-methyl-N-bis(2-chloroethyl)amine, which are structurally different from bischloromethylmethylamine but belong to the same broad class of chloroalkylamines. cymitquimica.comcdnsciencepub.com Research into unsymmetrically halogenated nitrogen mustards further illustrates the long-standing interest in how varying halogen substituents affect chemical reactivity. cdnsciencepub.com This historical work laid the groundwork for investigating simpler, yet reactive, halogenated amines like this compound as versatile building blocks in synthesis.

Significance of this compound as a Research Subject

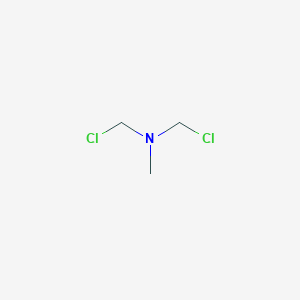

This compound, with the chemical formula C₃H₇Cl₂N, is a tertiary amine that has garnered attention as a valuable reagent in organic synthesis. nih.govresearchgate.netresearchgate.net Its significance lies in its reactivity, which allows it to serve as a precursor for a variety of other, often novel, tertiary amines. researchgate.netresearchgate.netresearchgate.netresearchgate.net The compound is synthesized through the reaction of 1,3,5-trimethylhexahydro-s-triazine with phosphorus pentachloride (PCl₅). researchgate.netresearchgate.netresearchgate.netresearchgate.net

The presence of two chloromethyl groups attached to the nitrogen atom makes it a potent alkylating agent, enabling the introduction of a methylaminomethylene group into various molecules. This reactivity is central to its role as a subject of academic and industrial research, particularly in the creation of complex heterocyclic structures. epdf.pubgoogle.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇Cl₂N |

| Molecular Weight | 128.00 g/mol |

| IUPAC Name | N,N-bis(chloromethyl)methanamine |

| SMILES String | CN(CCl)CCl |

Source: nih.govmolinstincts.com

Overview of Key Academic Research Trajectories

Academic and industrial research involving this compound has primarily focused on its application as a synthetic intermediate. Two major research trajectories are evident from the scientific literature.

First, a significant area of investigation is its use in the synthesis of new tertiary amines. Research has described the reactions of this compound with a wide array of chemical species, including antimony pentachloride (SbCl₅), tin tetrachloride (SnCl₄), sodium methylate, sodium acetate, phenyllithium, Grignard compounds, secondary amines, and ethanethiol. researchgate.netresearchgate.netresearchgate.netresearchgate.net These reactions lead to the formation of a diverse range of tertiary amines, some of which were previously undescribed. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Table 2: Selected Reactions of this compound

| Reactant | Product Type |

|---|---|

| Antimony Pentachloride (SbCl₅) | Complex amine products |

| Tin Tetrachloride (SnCl₄) | Complex amine products |

| Sodium Methylate | Substituted tertiary amines |

| Sodium Acetate | Substituted tertiary amines |

| Phenyllithium | Substituted tertiary amines |

| Grignard Compounds | Substituted tertiary amines |

| Secondary Amines | Substituted tertiary amines |

| Ethanethiol | Substituted tertiary amines |

Source: researchgate.netresearchgate.netresearchgate.netresearchgate.net

A second major research trajectory involves the use of this compound in the construction of heterocyclic compounds. For instance, it is employed as a reactant in the preparation of specific hexahydrotriazine compounds, which have been investigated for their potential use as insecticides. google.com It has also been utilized in the synthesis of other heterocyclic nitroimino derivatives. epdf.pub These applications highlight its role as a key building block for creating molecules with specific functional properties. epdf.pubgoogle.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H7Cl2N |

|---|---|

Molecular Weight |

128.00 g/mol |

IUPAC Name |

1-chloro-N-(chloromethyl)-N-methylmethanamine |

InChI |

InChI=1S/C3H7Cl2N/c1-6(2-4)3-5/h2-3H2,1H3 |

InChI Key |

YUSXGLYXEBLNTO-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCl)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bischloromethylmethylamine

Classical and Seminal Synthetic Routes to Bischloromethylmethylamine

Traditional methods for the synthesis of halogenated amines often rely on robust and well-established reagents. While direct documentation for the synthesis of this compound via phosphorus pentachloride mediated amination of polycyclic amines is not prevalent in readily accessible literature, a plausible synthetic pathway can be extrapolated from the known reactivity of these reagents.

Phosphorus Pentachloride Mediated Amination of Polycyclic Amines

Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent, widely used for the conversion of hydroxyl and carbonyl groups to chlorides. wikipedia.orgsciencemadness.org Its reactivity with amines can be complex, often leading to the formation of phosphorimidates or chloroiminium species. In the context of synthesizing this compound, a hypothetical pathway could involve the reaction of a suitable precursor, such as a polycyclic amine, with PCl₅. The reaction would likely proceed through the formation of a highly reactive intermediate, which upon subsequent reaction and workup could yield the desired dichloromethylated product.

The interaction of PCl₅ with tertiary amines has been noted to sometimes result in reduction products rather than simple complex formation. researchgate.net For instance, the reaction with triethylamine (B128534) has been reported to potentially yield phosphorus trichloride (B1173362) and a triethylammonium (B8662869) chloride species. researchgate.net This highlights the importance of carefully controlling reaction conditions to favor the desired chloromethylation pathway.

Exploration of Precursor Compounds and Reaction Conditions

The choice of precursor is critical in any synthetic endeavor. For the synthesis of this compound, a logical starting material would be a compound already containing the methylamine (B109427) backbone. A plausible precursor could be N-methyl-bis(hydroxymethyl)amine. The reaction of this diol with a chlorinating agent like phosphorus pentachloride would be expected to replace the hydroxyl groups with chlorine atoms.

The reaction conditions would need to be carefully optimized to achieve the desired outcome. Key parameters to consider include the solvent, reaction temperature, and stoichiometry of the reactants. The use of a non-polar, aprotic solvent would be beneficial to avoid unwanted side reactions with the highly reactive PCl₅. researchgate.net Temperature control would also be crucial to manage the exothermicity of the reaction and to prevent degradation of the product.

| Parameter | Condition | Rationale |

| Chlorinating Agent | Phosphorus Pentachloride (PCl₅) | Powerful and effective for converting alcohols to chlorides. wikipedia.org |

| Precursor | N-methyl-bis(hydroxymethyl)amine | Provides the necessary carbon-nitrogen framework. |

| Solvent | Aprotic, non-polar (e.g., CCl₄, CH₂Cl₂) | Minimizes side reactions with PCl₅. researchgate.net |

| Temperature | Low to moderate | To control the reaction rate and prevent decomposition. |

| Stoichiometry | Excess PCl₅ | To ensure complete conversion of the diol. |

This table presents a hypothetical set of optimized conditions based on established principles of organic synthesis.

Innovations in Synthetic Strategies for this compound

Recent advances in synthetic chemistry have focused on the development of more efficient, selective, and environmentally benign methods. These innovations offer promising alternatives to classical synthetic routes.

Catalytic Approaches in this compound Synthesis

Catalysis offers a powerful tool for enhancing reaction rates and selectivity. While specific catalytic methods for the direct synthesis of this compound are not widely reported, analogous catalytic N-methylation and chloromethylation reactions provide valuable insights. Transition-metal catalysts, particularly those based on ruthenium and iridium, have shown high efficacy in the N-methylation of amines using methanol (B129727) as a C1 source. nih.gov This "borrowing hydrogen" methodology represents a highly atom-economical approach. nih.gov

Photocatalysis using materials like carbon nitride has also emerged as a method for generating dichloromethyl radicals from chloroform, which can then be used for the dichloromethylation of enones. nih.govresearchgate.netx-mol.net Adapting such a system for the dichloromethylation of a methylamine derivative could present a novel and sustainable synthetic route.

| Catalyst Type | Reaction | Potential Application to this compound Synthesis |

| Ruthenium(II) Complexes | N-methylation of amines with methanol. nih.gov | Catalytic methylation of a di-chlorinated amine precursor. |

| Iridium(III) Complexes | N-alkylation of amines with alcohols. | Similar to Ruthenium complexes, for the final methylation step. |

| Carbon Nitride (K-PHI) | Photocatalytic dichloromethylation of enones. nih.govresearchgate.netx-mol.net | Direct dichloromethylation of methylamine or a derivative. |

This table illustrates potential catalytic strategies based on analogous transformations.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org In the context of this compound synthesis, this could involve the use of greener solvents, alternative energy sources, and biocatalysis.

The replacement of hazardous solvents with more environmentally benign alternatives is a key aspect of green chemistry. researchgate.net For halogenation reactions, the use of acetic acid with hydrogen peroxide has been reported as a greener alternative to traditional halogenating agents for some aromatic heterocycles. researchgate.net

Microwave researchgate.netyoutube.comyoutube.comnih.govrsc.org and ultrasound-assisted synthesis abertay.ac.ukmdpi.comresearchgate.netmdpi.comrsc.org are energy-efficient techniques that can significantly reduce reaction times and improve yields. These methods have been successfully applied to a variety of organic transformations, including the synthesis of nitrogen-containing heterocycles and the promotion of nucleophilic substitution reactions. rsc.orgmdpi.comresearchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach. pnas.orgresearchgate.netrsc.orgbiorxiv.orgacs.org Halogenase enzymes, for instance, can perform selective C-H halogenation under mild conditions, showcasing the potential for developing biocatalytic routes to halogenated amines. pnas.orgrsc.orgbiorxiv.org

| Green Chemistry Approach | Description | Potential Application |

| Greener Solvents | Replacing hazardous solvents like chlorinated hydrocarbons with alternatives such as acetic acid or ionic liquids. researchgate.netresearchgate.netrsc.org | Performing the chlorination step in a less toxic and more sustainable solvent system. |

| Microwave/Ultrasound | Using microwave or ultrasound energy to accelerate the reaction. researchgate.netyoutube.comabertay.ac.ukmdpi.com | Reducing reaction times and energy consumption for the synthesis. |

| Biocatalysis | Employing enzymes like halogenases for selective halogenation. pnas.orgresearchgate.netrsc.orgbiorxiv.org | A highly selective and environmentally friendly route to the target compound. |

This table summarizes potential green chemistry approaches for the synthesis of this compound.

Optimization of Synthetic Yields and Selectivity

Optimizing the yield and selectivity of a reaction is crucial for its practical application. researchgate.net In the synthesis of this compound, controlling the degree of chlorination and preventing side reactions are key challenges. Over-alkylation is a common issue in amine synthesis, leading to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Careful control of reaction parameters such as stoichiometry, temperature, and reaction time is essential. For instance, in chloromethylation reactions, the amount of catalyst and reagent, as well as the reaction temperature and duration, can significantly impact the degree of functionalization. rsc.org The use of protecting groups can also be a valuable strategy to prevent unwanted reactions at other functional sites.

Furthermore, the choice of the amine itself can influence selectivity in functionalization reactions. For example, in the creation of certain resins, the use of different amine-based strong bases can improve selectivity for the target application. google.com This principle of modulating reactivity through careful selection of reagents can be applied to optimize the synthesis of this compound.

Large-Scale Preparative Methods and Industrial Considerations

Following a comprehensive review of publicly available scientific literature and industrial manufacturing documents, it has been determined that specific details regarding the large-scale preparative methods and industrial considerations for this compound are not extensively documented. The industrial synthesis routes for many specialized chemical compounds are often proprietary and, as such, are not disclosed in public records.

Industrial considerations for producing chemical intermediates typically include factors such as the cost and availability of raw materials, process safety, waste management, and throughput. For a compound like this compound, key precursors would likely include methylamine, formaldehyde (B43269), and a source of hydrogen chloride.

A hypothetical industrial-scale synthesis could potentially adapt known laboratory methods, such as the reaction of methylamine hydrochloride with paraformaldehyde in the presence of a chlorinating agent like thionyl chloride or concentrated hydrochloric acid. However, without specific industrial data, any description of a large-scale process remains speculative.

Below is a table outlining the key reactants that would likely be involved in the synthesis of this compound, based on general chemical principles.

| Reactant Name | Chemical Formula | Role in Synthesis |

| Methylamine | CH₃NH₂ | Source of the methylamino group |

| Formaldehyde | CH₂O | Source of the methylene (B1212753) bridges |

| Hydrogen Chloride | HCl | Chlorinating agent and catalyst |

It is important to note that the handling of these materials on an industrial scale would require stringent safety protocols due to their inherent hazards. The lack of specific public information on the industrial production of this compound suggests that it may be produced on a limited scale for specialized applications, or that the manufacturing processes are closely held trade secrets.

Elucidation of Reaction Mechanisms and Reactive Pathways of Bischloromethylmethylamine

Fundamental Reaction Mechanisms Involving Bischloromethylmethylamine

The reactivity of this compound is dominated by nucleophilic substitution at the carbon atoms bearing the chlorine atoms. The presence of the adjacent nitrogen atom with its lone pair of electrons plays a crucial role in the mechanism. Unlike a simple alkyl halide, the reaction does not typically proceed through a direct Sₙ2 attack or the formation of an unstable primary carbocation (Sₙ1).

Instead, the nitrogen atom provides anchimeric assistance (neighboring group participation). The lone pair of electrons on the nitrogen can displace the chloride leaving group in an intramolecular cyclization step. This results in the formation of a highly reactive and resonance-stabilized N-methyl-N-(chloromethyl)methaniminium cation. This intermediate is significantly more electrophilic than the starting material. A subsequent attack by an external nucleophile on the carbon of the iminium ion leads to the opening of the transient three-membered ring and the formation of the substituted product. This pathway significantly accelerates the rate of substitution compared to analogous compounds lacking the internal nitrogen atom.

By virtue of the two chloromethyl groups and the mechanistic pathway described above, this compound functions as a bifunctional alkylating agent. After the first nucleophilic substitution occurs, the second chloromethyl group can undergo the same activation process, forming an iminium cation and reacting with another nucleophile. This allows the molecule to form a covalent bridge between two nucleophilic sites, either on the same molecule or on different molecules.

The mechanism of action as an alkylating agent proceeds via the following steps:

Intramolecular Cyclization: The nitrogen's lone pair assists in the departure of one chloride ion, forming a reactive N-methyl-N-(chloromethyl)methaniminium intermediate.

First Alkylation: A nucleophile attacks the electrophilic carbon of the iminium ion, resulting in a mono-alkylated, covalently bound product.

Second Activation and Alkylation: The remaining chloromethyl group on the molecule can then undergo the same activation process, forming a new iminium ion at that position.

Second Alkylation/Cross-linking: A second nucleophile attacks, leading to a di-substituted product. If the nucleophilic sites are on the same molecule, an intramolecular linkage is formed. If they are on different molecules, a cross-link is established.

This bifunctionality is a hallmark of nitrogen mustard compounds and is central to their chemical reactivity.

Organometallic reagents such as Grignard compounds (R-MgX) and phenyllithium (Ph-Li) are characterized by a highly polarized carbon-metal bond, which makes the carbon atom a potent nucleophile and a strong base masterorganicchemistry.com. In reactions with this compound, they act as carbon-based nucleophiles, displacing the chloride ions to form new carbon-carbon bonds wikipedia.org.

The reaction proceeds via nucleophilic substitution. The carbanionic portion of the organometallic reagent attacks the electrophilic carbon of the chloromethyl group, leading to the expulsion of the chloride ion. Given the bifunctional nature of this compound, the reaction can proceed in a stepwise manner to yield either mono-substituted or di-substituted products, depending on the stoichiometry of the reactants.

| Organometallic Reagent | Reactive Species | Potential Product(s) | Reaction Type |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Carbanion (R⁻) | CH₃N(CH₂Cl)(CH₂R) and CH₃N(CH₂R)₂ | Nucleophilic C-C Bond Formation |

| Phenyllithium (C₆H₅Li) | Phenyl anion (C₆H₅⁻) | CH₃N(CH₂Cl)(CH₂C₆H₅) and CH₃N(CH₂C₆H₅)₂ | Nucleophilic C-C Bond Formation |

Lewis acids are electron-pair acceptors that can interact with atoms possessing lone pairs of electrons, such as the chlorine atoms in this compound. Strong Lewis acids like antimony pentachloride (SbCl₅) and tin(IV) chloride (SnCl₄) react by coordinating to one of the chlorine atoms sci-hub.sewikipedia.org.

This coordination polarizes the carbon-chlorine bond, making the chloride a significantly better leaving group. The departure of the chloride as a complex anion (e.g., [SbCl₆]⁻) generates a highly reactive electrophile, the N-methyl-N-(chloromethyl)methaniminium cation, through the neighboring group participation of the nitrogen atom. This cation is a potent electrophile that can then be used in subsequent reactions, such as Friedel-Crafts type alkylations of aromatic compounds youtube.com. Antimony pentachloride is a particularly strong Lewis acid and is effective in these transformations nih.govresearchgate.net.

| Lewis Acid | Function | Intermediate Species |

|---|---|---|

| Antimony Pentachloride (SbCl₅) | Activates C-Cl bond by complexation | [CH₃N(CH₂Cl)(CH₂)]⁺[SbCl₆]⁻ |

| Tin(IV) Chloride (SnCl₄) | Activates C-Cl bond by complexation | [CH₃N(CH₂Cl)(CH₂)]⁺[SnCl₅]⁻ |

Alkoxides, such as sodium methylate (sodium methoxide), and carboxylates, like sodium acetate, are oxygen-based nucleophiles that react with this compound through nucleophilic substitution.

Sodium methoxide is a strong nucleophile that readily displaces the chloride ions to form ether linkages in a reaction analogous to the Williamson ether synthesis sciencemadness.org. The reaction can produce both mono- and di-substituted ether products. Sodium acetate is a weaker nucleophile but will also react, typically requiring more forcing conditions (e.g., heat), to displace the chlorides and form ester linkages. In both cases, the reaction proceeds by the attack of the oxygen anion on the electrophilic carbon of the chloromethyl group.

| Nucleophile | Formula | Product Class | Reaction Name/Type |

|---|---|---|---|

| Sodium Methylate | CH₃ONa | Ether/Diether | Williamson-type Ether Synthesis |

| Sodium Acetate | CH₃COONa | Ester/Diester | Nucleophilic Substitution |

Secondary amines and thiols are potent nucleophiles that readily react with alkyl halides like this compound libretexts.org. The lone pair of electrons on the nitrogen of a secondary amine or the sulfur of a thiol attacks the carbon of the chloromethyl group, displacing the chloride ion libretexts.org.

Reaction with a secondary amine (R₂NH) yields a tertiary amine. Because the resulting tertiary amine product still possesses a nucleophilic lone pair, it can react with another molecule of this compound or the second reactive site on the same molecule, potentially leading to the formation of a quaternary ammonium (B1175870) salt chemguide.co.ukchemguide.co.uk. The reaction with ammonia (B1221849) or primary and secondary amines can often lead to a mixture of products due to this possibility of multiple alkylations masterorganicchemistry.comwikipedia.orgsavemyexams.com.

Thiols, such as ethanethiol (CH₃CH₂SH), are particularly strong nucleophiles, especially in their deprotonated thiolate form (RS⁻) wikipedia.org. They react rapidly with this compound to form stable thioether linkages. The reaction can proceed to form both the mono- and di-substituted thioether products.

| Nucleophile | Example | Initial Product | Potential Subsequent Product |

|---|---|---|---|

| Secondary Amine | (CH₃CH₂)₂NH | Tertiary Amine | Quaternary Ammonium Salt |

| Thiol | Ethanethiol (CH₃CH₂SH) | Thioether | Dithioether |

Stereochemical Aspects in this compound Reactions

The stereochemical outcomes of reactions involving this compound are intrinsically linked to the formation of the cyclic aziridinium ion intermediate. The initial intramolecular cyclization, where the nitrogen atom displaces a chloride ion, proceeds with a defined stereochemistry. However, the resulting aziridinium ion is a planar, three-membered ring.

The subsequent nucleophilic attack on this planar intermediate can occur from either face of the ring with equal probability, assuming there are no pre-existing chiral centers in the molecule or chiral reagents influencing the reaction. This leads to a racemic mixture of products if the carbon atom being attacked becomes a stereocenter. Therefore, even if the starting this compound were chiral, the reaction would likely proceed through a mechanism that results in racemization at the reactive centers.

Kinetic Studies of this compound Transformations

Detailed kinetic studies on the closely related nitrogen mustard, mechlorethamine (N-methyl-bis(2-chloroethyl)amine), provide valuable insights into the probable kinetic parameters for this compound. The formation of the aziridinium ion from mechlorethamine has a calculated activation free energy of 20.4 kcal/mol. nih.gov This value is in good agreement with the experimentally determined value of 22.5 kcal/mol, highlighting the significant energy barrier to the formation of the reactive intermediate. nih.gov

The rate of this transformation is influenced by several factors, including the solvent polarity and the presence of nucleophiles. Polar solvents can facilitate the ionization of the carbon-chlorine bond, thereby accelerating the formation of the aziridinium ion. The subsequent reaction of the aziridinium ion with a nucleophile is a bimolecular process and its rate will depend on the concentration and nucleophilicity of the attacking species.

The hydrolysis of mechlorethamine, a key transformation in aqueous environments, has been studied to determine its rate. In a 66.7% acetone-water solution at 25°C, the pseudo-unimolecular rate constant for the hydrolysis of mechlorethamine was reported as 0.001 min⁻¹, which corresponds to a half-life of approximately 11 hours. This indicates a relatively slow conversion in the absence of strong nucleophiles.

Below is a data table summarizing the kinetic parameters for the activation of mechlorethamine, which serves as a model for this compound.

| Parameter | Value | Method |

| Calculated Activation Free Energy | 20.4 kcal/mol | Ab initio molecular dynamics simulations |

| Experimental Activation Free Energy | 22.5 kcal/mol | Experimental data |

Computational and Theoretical Investigations of Bischloromethylmethylamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are routinely used to determine molecular geometries, orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory is a widely used quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems. While DFT is a powerful tool for such analyses, a specific application of DFT to study the electronic structure and energetics of bischloromethylmethylamine has not been reported in the available scientific literature.

Hartree-Fock (HF) Methods and Post-HF Calculations

The Hartree-Fock method is another foundational approach in quantum chemistry for approximating the wavefunction and energy of a quantum many-body system in a stationary state. Post-HF methods build upon the HF theory to achieve higher accuracy. No published studies employing HF or post-HF calculations for the detailed investigation of this compound were found.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow the study of the dynamic behavior of a system over time. There are no available records of MD simulations being performed to investigate the interactions of this compound with other molecules or its behavior in different environments.

Spectroscopic Parameter Prediction through Theoretical Models

Theoretical models are often used to predict spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are valuable for interpreting experimental spectra and characterizing molecular structures. However, no theoretical studies predicting the spectroscopic parameters of this compound could be located.

Theoretical Insights into Reactivity and Selectivity Profiles

Computational chemistry provides significant insights into the reactivity and selectivity of chemical compounds by mapping potential energy surfaces, locating transition states, and calculating reaction barriers. Such theoretical investigations are crucial for understanding reaction mechanisms. A search for theoretical studies on the reactivity and selectivity profiles of this compound did not yield any specific results.

Table of Compound Names

| Name |

| This compound |

| bis(chloromethyl)methylamine |

| 1-chloro-N-(chloromethyl)-N-methylmethanamine |

| N,N-Bis(chloromethyl)methanamine |

| Methylbis(chloromethyl)amine |

Applications of Bischloromethylmethylamine in Advanced Organic Synthesis

Bischloromethylmethylamine as a Versatile Building Block in Organic Synthesis

The bifunctional nature of this compound, possessing two reactive chloromethyl groups, renders it a key component in the synthesis of diverse organic molecules. These reactive sites allow for sequential or double substitution reactions, enabling the introduction of a methylene-bridged N-methylamine moiety into various substrates. This capability is particularly useful in the construction of cyclic and acyclic compounds with specific structural and functional requirements.

A primary application of this compound lies in the synthesis of novel tertiary amines and a variety of heterocyclic compounds. By reacting with suitable nucleophiles, both chloromethyl groups can be displaced, leading to the formation of new carbon-nitrogen and carbon-heteroatom bonds. This reactivity is exploited in the construction of aza-heterocycles, where the nitrogen atom of this compound becomes an integral part of the newly formed ring system. For instance, its reaction with primary amines or diamines can lead to the formation of piperazine (B1678402) or other diazacyclic derivatives. Similarly, reactions with dithiols or diols can yield thia- and oxa-aza-heterocycles, respectively.

The general reaction scheme involves the nucleophilic attack on the electrophilic carbon of the chloromethyl group, with the chloride ion acting as a leaving group. The reaction can be controlled to achieve mono- or di-substitution, depending on the stoichiometry and reaction conditions.

| Reactant Type | Resulting Heterocycle |

| Diamines | Piperazine derivatives |

| Dithiols | Dithiazine derivatives |

| Diols | Dioxazine derivatives |

This table illustrates the types of heterocyclic compounds that can be synthesized using this compound as a building block.

The ability of this compound to act as a bridging ligand makes it a valuable tool in the synthesis of complex molecular architectures, including constrained diamines and bicyclic systems. This is particularly evident in the synthesis of bispidine alkaloids and their analogues. The rigid bicyclic structure of bispidines is often constructed by reacting a suitable precursor with a reagent that can introduce a one-carbon bridge between two nitrogen atoms. This compound serves this purpose effectively, leading to the formation of the characteristic 3,7-diazabicyclo[3.3.1]nonane skeleton.

The synthesis of these complex molecules often involves a multi-step sequence where the introduction of the methylene (B1212753) bridge using this compound is a key cyclization step. The resulting bicyclic amines can then be further functionalized to yield a variety of complex natural products and their derivatives.

Role in the Functionalization and Derivatization of Organic Substrates

Beyond its role in ring formation, this compound is also employed for the functionalization and derivatization of existing organic molecules. It can be used to introduce a CH2-N(CH3)-CH2 linker between two different molecules or within the same molecule to create macrocyclic structures. This linker can impart specific conformational properties to the molecule or serve as a spacer in the design of bioactive compounds or functional materials.

The reactivity of the chloromethyl groups allows for their attachment to a wide range of nucleophilic substrates, including phenols, thiophenols, and carbanions. This versatility enables the modification of various organic scaffolds, introducing a tertiary amine functionality that can influence properties such as solubility, basicity, and biological activity.

Synthetic Strategies Utilizing this compound for Diverse Chemical Scaffolds

Several synthetic strategies have been developed to harness the reactivity of this compound for the creation of diverse chemical scaffolds. One common approach is its use in Mannich-type reactions, where it can react with an enolizable carbonyl compound and a primary or secondary amine to form β-amino carbonyl compounds. In this context, this compound can act as a source of a reactive iminium ion precursor.

Another important strategy involves its use as a methylene-bridging reagent in cyclization reactions. By carefully choosing the substrate and reaction conditions, chemists can direct the reaction towards the formation of specific ring sizes and conformations. This control is crucial in the total synthesis of natural products and the design of novel drug candidates. The development of one-pot, multi-component reactions involving this compound has further expanded its utility, allowing for the rapid assembly of complex molecules from simple precursors.

Advanced Analytical Methodologies for the Study of Bischloromethylmethylamine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a fundamental tool in the study of Bischloromethylmethylamine, offering non-destructive and highly detailed information. Various spectroscopic methods are employed to probe different aspects of the molecule's structure and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the mechanistic analysis of reactions involving this compound. Its ability to provide detailed structural information and quantify species in a reaction mixture in real-time makes it invaluable for understanding reaction pathways and kinetics. nih.govnih.gov The intrinsic quantitative nature of NMR, where signal area is directly proportional to concentration, allows for the simultaneous measurement of both reactants and products without the need for response factors. nih.gov This facilitates the generation of reaction rate data and provides concurrent mechanistic information. nih.gov

Techniques such as in situ NMR can be used to monitor reactions as they occur within the NMR tube. nih.gov This approach has been used to study the reactions of related nitrogen mustards, where proton (¹H) and carbon-13 (¹³C) NMR spectra are used to analyze the products of oxidation and hydrolysis reactions. dtic.mil The 'information rich' nature of NMR data allows for the confirmation of starting material structures and the identification of reaction products at any stage of the reaction. nih.gov Furthermore, advancements in flow chemistry coupled with NMR analysis provide a means for rapid reaction optimization and the detection of reactive intermediates, further enhancing mechanistic understanding. beilstein-journals.orgbeilstein-journals.orgnih.gov Stopped-flow benchtop NMR systems, for instance, offer a convenient method for acquiring quantitative reaction monitoring data for reactions that may be difficult to track by other means. rsc.org

Table 1: Application of NMR Spectroscopy in Reaction Analysis

| NMR Application | Information Obtained | Relevance to this compound Studies |

|---|---|---|

| Reaction Monitoring | Real-time concentration data of reactants and products nih.gov | Determination of reaction kinetics and pathways. |

| Structural Elucidation | Identification of intermediates and final products nih.govdtic.mil | Confirmation of reaction mechanisms (e.g., hydrolysis, oxidation). |

| Quantitative Analysis | Measurement of species concentration without response factors nih.gov | Accurate determination of reaction rates and yields. |

| Flow NMR | Rapid analysis for reaction optimization and intermediate detection beilstein-journals.orgnih.gov | High-throughput screening of reaction conditions. |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a characteristic "fingerprint" of a molecule by probing its vibrational energy states. mdpi.comnih.gov These methods are essential for identifying functional groups and elucidating the molecular structure of this compound. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of incident light. mdpi.comnih.govnih.gov

For this compound, key vibrational modes would include:

C-H stretching vibrations: Typically observed in the 3000–2850 cm⁻¹ region.

CH₂ bending (scissoring) vibrations: Expected around 1465 cm⁻¹.

C-N stretching vibrations: Generally found in the 1250–1020 cm⁻¹ range.

C-Cl stretching vibrations: These are typically strong bands appearing in the 800–600 cm⁻¹ region.

These techniques are useful for confirming the presence of the chloromethyl and methylamine (B109427) moieties within the molecule. For instance, in studies of related compounds like tris(chloromethyl)amine, Raman spectroscopy has been used to identify intramolecular modes. core.ac.uk Theoretical calculations, such as those using Density Functional Theory (DFT), are often paired with experimental spectra to aid in the assignment of vibrational frequencies. researchgate.net While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is active for vibrations that change the polarizability of the molecule, making them powerful complementary tools. mdpi.com

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information about this compound through the analysis of its fragmentation patterns. libretexts.org When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the quantification of the compound and its derivatives. canada.ca

In electron ionization (EI) MS, the this compound molecule would be expected to produce a molecular ion peak (M⁺). However, for aliphatic amines, this peak may be weak or absent. miamioh.edu A key characteristic for a monoamine is that its molecular ion will have an odd nominal mass. miamioh.edu The fragmentation of this compound is primarily driven by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage), which is the predominant fragmentation mode for aliphatic amines. miamioh.edu

Expected fragmentation pathways include:

Loss of a chloromethyl radical (•CH₂Cl): This would result in a significant fragment ion.

Loss of a chlorine radical (•Cl): Leading to an [M-Cl]⁺ ion.

Cleavage of the C-N bond: This α-cleavage would lead to the formation of a stable iminium ion, which is often the base peak in the mass spectra of amines.

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments, aiding in their identification.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Significance |

|---|---|---|

| [M]⁺ | [CH₃N(CH₂Cl)₂]⁺ | Molecular ion peak, confirms molecular weight. |

| [M-Cl]⁺ | [CH₃N(CH₂Cl)CH₂]⁺ | Loss of a chlorine atom. |

| [M-CH₂Cl]⁺ | [CH₃N=CH₂]⁺ | α-cleavage, loss of a chloromethyl group, likely a prominent peak. |

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing information on bond lengths, bond angles, and crystal packing. For this compound, if a suitable single crystal can be grown, XRD analysis would reveal its exact molecular geometry and intermolecular interactions.

The structure of related compounds, such as tris(chloromethyl)amine, has been determined by single-crystal X-ray diffraction, revealing a near-planar geometry at the amine center. core.ac.uk For powdered samples, X-ray powder diffraction (XRPD) can be used to identify the crystalline phase and determine unit cell parameters. imim.pl The structural data obtained from XRD is crucial for understanding the physical properties of the compound and can be correlated with computational models. nih.gov The analysis of diffraction patterns, often aided by techniques like the Rietveld refinement, allows for a detailed structural characterization. imim.pl

Chromatographic Separations and Coupled Techniques

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and byproducts. They are also used extensively for monitoring the progress of reactions by quantifying the components of the reaction mixture over time.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. For purity assessment, a sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

GC is frequently coupled with Mass Spectrometry (GC-MS), which provides definitive identification of the separated components based on their mass spectra. canada.ca This combination is highly sensitive and specific and has been used for the analysis of related chloroalkyl ethers in air samples. canada.caosha.gov For reaction monitoring, aliquots can be taken from a reaction mixture at different times, and GC analysis can quantify the consumption of reactants and the formation of products.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for non-volatile or thermally sensitive compounds. While this compound is volatile, HPLC could be employed for the analysis of its non-volatile derivatives or reaction products. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation occurs based on the differential partitioning of the components between the two phases. HPLC is widely used for purity assessment in the pharmaceutical industry and can be adapted for reaction monitoring. researchgate.net

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-MS-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound and its derivatives. The combination of Gas Chromatography (GC) or Liquid Chromatography (LC) with Mass Spectrometry (MS) offers high-resolution separation and definitive molecular identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and thermally stable compounds. For compounds like this compound, which are part of the nitrogen mustard class, derivatization may sometimes be employed to improve chromatographic behavior and thermal stability. nih.gov The coupling of GC with tandem mass spectrometry (GC-MS/MS) significantly enhances selectivity and sensitivity, which is crucial for trace-level detection in complex environmental or biological samples. A selected reaction monitoring (SRM) method in GC-MS/MS can achieve superior performance compared to single MS techniques, allowing for detection limits in the parts-per-trillion (ppt) range for related chloro-methylated compounds. tees.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , are powerful alternatives, particularly for polar, non-volatile, or thermally labile derivatives and degradation products of this compound. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS provides rapid and highly sensitive analysis. For analogous compounds like bis(2-chloroethyl)amine, a UHPLC-MS/MS method has been developed and validated for the identification and quantification of this genotoxic impurity in pharmaceutical substances. researchgate.net Such methods typically employ a positive-ion electrospray ionization (ESI) source and operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and accuracy. researchgate.net The retention of very polar amines, which can be challenging with standard reversed-phase chromatography, can be achieved using Hydrophilic Interaction Liquid Chromatography (HILIC). oup.com

The table below summarizes typical instrumental parameters for the analysis of related chloro-ethyl-amine compounds using hyphenated techniques, which would be applicable for the analysis of this compound.

| Parameter | UHPLC-MS/MS for Bis(2-chloroethyl)amine researchgate.net | GC-MS/MS for Bis(chloromethyl) ether tees.ac.uk |

| Separation Column | ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm) | Specific column details not provided |

| Mobile Phase/Carrier Gas | Isocratic: 0.2% Formic Acid in Water : Methanol (B129727) (45:55 v/v) | Helium |

| Flow Rate | 0.5 mL/min | Not specified |

| Ionization Mode | Positive-ion Electrospray (ESI) | Not specified (likely Electron Ionization) |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Reaction Monitoring (SRM) |

| Retention Time | 2.00 min | Not specified |

| Column Temperature | 40 °C | Not specified |

Thermal Analysis Techniques in Material Characterization

Thermal analysis techniques are employed to study the effect of heat on materials, providing information on thermal stability, decomposition, and phase transitions. For a reactive compound like this compound, understanding its thermal behavior is critical for safe handling, storage, and for predicting its environmental fate.

While specific thermal analysis data (e.g., from Thermogravimetric Analysis - TGA, or Differential Scanning Calorimetry - DSC) for this compound is not extensively detailed in publicly available literature, studies on analogous compounds provide relevant insights. For instance, research on related chloromethylsilyl-methylamine compounds has noted their decomposition behavior upon heating. rsc.org One such compound, NMe(SiHMeCl)₂, was observed to exhibit only slight decomposition up to 80 °C. rsc.org This suggests that the thermal stability of such chlorinated amine structures can be limited. Thermal decomposition of this compound could potentially lead to the formation of various smaller, volatile molecules and polymeric materials, a process that could be monitored using techniques like TGA coupled with mass spectrometry (TGA-MS) to identify the off-gassed products.

Development of Novel Analytical Methods for Trace Analysis and Reaction Intermediates

The detection of this compound at trace levels is of significant interest due to its potential toxicity and use as a reactive intermediate. The development of novel analytical methods focuses on achieving lower detection limits, improving accuracy, and enabling real-time monitoring.

Advanced hyphenated techniques like UHPLC-MS/MS are at the forefront of trace analysis. researchgate.net The validation of such methods according to international guidelines ensures high sensitivity and reliability. For instance, a validated UHPLC-MS/MS method for the related compound bis(2-chloroethyl)amine demonstrated a very low limit of detection (LOD) and limit of quantification (LOQ), making it suitable for identifying genotoxic impurities at trace levels in active pharmaceutical ingredients. researchgate.net Similarly, GC-MS/MS methods have proven effective for the trace analysis of related atmospheric pollutants, achieving exceptionally low detection limits. tees.ac.uk

The development of these methods is critical not only for final product quality control but also for studying reaction kinetics and identifying transient reaction intermediates. By providing sensitive and specific detection, these techniques allow for a deeper understanding of the formation and degradation pathways of this compound.

The following table presents the reported limits of detection for analogous compounds, illustrating the sensitivity of modern analytical methods applicable to trace analysis of this compound.

| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| UHPLC-MS/MS researchgate.net | Bis(2-chloroethyl)amine | 0.070 ppm | 0.206 ppm |

| GC-MS/MS tees.ac.uk | Bis(chloromethyl) ether | ~1 ppt | Not reported |

Structure Reactivity Relationships and Design Principles for Bischloromethylmethylamine Analogues

Investigation of Electronic and Steric Effects on Reactivity

The chemical reactivity of bischloromethylmethylamine analogues is profoundly influenced by the electronic properties and steric bulk of the substituents attached to the nitrogen atom. These factors can either accelerate or decelerate the key steps in their reaction mechanisms, which typically involve the formation of a highly reactive aziridinium ion intermediate.

Electronic Effects: The nature of the substituent on the nitrogen atom dictates its nucleophilicity and the stability of the aziridinium intermediate.

Electron-Withdrawing Groups (EWGs): Conversely, attaching electron-withdrawing groups (e.g., aryl, acyl, or sulfonyl groups) to the nitrogen atom decreases its nucleophilicity. This slows down the rate of aziridinium ion formation, leading to reduced reactivity. For example, studies on related amine bis(phenol) compounds have shown that electron-withdrawing chloro substituents on the phenol rings result in a more electrophilic donor atom. nih.gov The presence of EWGs can also destabilize the positive charge on the aziridinium ion, further impeding its formation.

Steric Effects: The size of the substituent on the nitrogen and on the carbon backbone plays a critical role in determining reactivity.

Steric Hindrance: Bulky substituents can sterically hinder the intramolecular cyclization required to form the aziridinium ion. This is a common principle in transition-metal β-diketiminate complexes, where backbone and N-aryl substituents create significant steric effects that influence structure and reactivity. rsc.org Similarly, for this compound analogues, larger groups can slow the reaction rate by making the transition state for cyclization less favorable. This steric hindrance can also impede the approach of an external nucleophile to the reactive intermediate.

The interplay of these effects is summarized in the table below.

| Substituent Type | Electronic Effect | Steric Effect | Predicted Effect on Reactivity |

| Small Alkyl (e.g., -CH₃) | Electron-Donating | Low | Increases reactivity |

| Large Alkyl (e.g., -C(CH₃)₃) | Electron-Donating | High | Decreases reactivity due to steric hindrance |

| Phenyl (e.g., -C₆H₅) | Electron-Withdrawing | Moderate | Decreases reactivity |

| Acyl (e.g., -C(O)CH₃) | Strongly Electron-Withdrawing | Moderate | Significantly decreases reactivity |

Correlations Between Molecular Structure and Reaction Pathways

The specific molecular structure of a this compound analogue does not just affect the rate of reaction but can also determine the predominant reaction pathway. The stability of intermediates and transition states, governed by the molecule's architecture, dictates the products formed.

The characteristic reaction of this class of compounds is the formation of an aziridinium ion, which is then attacked by a nucleophile. However, the structure of the starting amine can lead to alternative pathways. For instance, in reactions of 1,3-dichloro-1,3-bis(dimethylamino)propenium salts with primary amines, the structure of the amine dictates the outcome. rsc.org Amines bonded to a tertiary carbon lead to a 1,3-dimethylamino shift, whereas amines bonded to a secondary carbon result in an intramolecular hydride shift. rsc.org

For this compound analogues, structural modifications can influence:

Rate of Aziridinium Formation: As discussed, electronic and steric factors on the N-substituent directly control this rate-determining step.

Regioselectivity of Nucleophilic Attack: In unsymmetrical analogues, the site of nucleophilic attack on the aziridinium ion can be influenced by electronic effects (directing the nucleophile to the more electron-deficient carbon) or steric effects (favoring attack at the less hindered carbon).

Potential for Rearrangements: The introduction of certain functional groups could open pathways for rearrangements, competing with the standard alkylation reaction.

A hypothetical correlation for N-substituted bis(chloromethyl)amine analogues is presented below.

| Structural Feature | Potential Reaction Pathway |

| N-Alkyl substituent | Favors rapid formation of aziridinium ion followed by nucleophilic substitution. |

| N-Aryl substituent | Slows aziridinium formation; may allow for competing reactions on the aryl ring depending on conditions. |

| Chiral N-substituent | Can lead to stereoselective alkylation reactions. |

| Backbone substitution | May influence the stability of the aziridinium ring and the regioselectivity of its opening. |

Rational Design of Novel this compound Derivatives with Tuned Reactivity

The principles of structure-reactivity relationships enable the rational design of novel this compound derivatives with tailored reactivity for specific applications. By strategically modifying the molecular scaffold, chemists can fine-tune properties like alkylation rate, stability, and selectivity.

The goal of rational design is to modulate the rate of aziridinium ion formation.

To Increase Reactivity: One would synthesize analogues with electron-donating and sterically unencumbered groups on the nitrogen. For example, replacing the N-methyl group with an N-ethyl group would slightly increase the rate of activation due to a stronger inductive effect, assuming steric factors are minimal.

To Decrease Reactivity (Create a Prodrug): To design a more stable compound that only becomes highly reactive under specific conditions (a prodrug approach), one would attach a strong electron-withdrawing group to the nitrogen. An N-acyl or N-sulfonyl group would significantly decrease the nitrogen's nucleophilicity, rendering the compound stable. This "protecting group" could then be cleaved enzymatically or chemically in a target environment to unmask the reactive alkylating agent. This concept is explored in the design of seco-CBI-pyrrole polyamide conjugates, where the amine group is deactivated to create a prodrug form. acs.org

The design process often involves synthesizing a library of compounds where substituents are systematically varied to probe their effects. For example, a series of N-aryl derivatives with different para-substituents (e.g., -OCH₃, -H, -Cl, -NO₂) could be synthesized to systematically tune the electronic properties and thus the reactivity of the molecule.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QRAR) Studies

Quantitative structure-activity relationship (QSAR) and quantitative structure-reactivity relationship (QRAR) studies are computational methods used to build mathematical models that correlate a compound's chemical structure with its biological activity or chemical reactivity. nih.govnih.govfiveable.me These models are powerful tools for predicting the properties of new, unsynthesized compounds and for guiding the rational design of analogues. longdom.org

A QSAR/QRAR study on this compound analogues would involve several key steps:

Data Set Assembly: A series of analogues with known reactivity data (e.g., rate constants for reaction with a standard nucleophile) is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated to quantify its structural, physicochemical, and electronic properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that links the descriptors to the observed reactivity. imist.manih.gov

Model Validation: The predictive power of the model is rigorously tested using internal cross-validation and external validation with a set of compounds not used in model development. symbiosisonlinepublishing.com

Key descriptors relevant for this compound analogues would include:

Electronic Descriptors: Hammett (σ) or Taft (σ*) constants to quantify the electron-donating/withdrawing nature of substituents.

Steric Descriptors: Taft steric parameters (Es) or molar refractivity (MR) to describe the bulk of substituents.

Hydrophobicity Descriptors: The partition coefficient (logP) to quantify the molecule's lipophilicity, which affects its ability to cross cell membranes and reach a target.

A hypothetical QRAR equation might take the form:

log(k) = c₀ + c₁(σ) + c₂(Es) + c₃(logP)

Where k is the reaction rate constant, and c₀-c₃ are coefficients determined by the regression analysis. A positive coefficient for σ would indicate that electron-withdrawing groups increase reactivity, while a negative coefficient for Es would show that bulky groups decrease reactivity.

The following table illustrates the type of data that would be used in a QRAR study for hypothetical N-substituted bis(chloromethyl)amine analogues.

| N-Substituent (R) | log(k) (Observed Reactivity) | Hammett σ (Electronic) | Taft Es (Steric) | logP (Hydrophobicity) |

| -CH₃ | 1.5 | -0.17 | 0.00 | 0.5 |

| -CH₂CH₃ | 1.7 | -0.15 | -0.07 | 1.0 |

| -C₆H₅ | -0.5 | 0.00 | -2.55 | 2.0 |

| -C₆H₄-NO₂ | -1.5 | 0.78 | -2.55 | 1.9 |

| -C(O)CH₃ | -2.0 | 0.50 | -1.51 | -0.5 |

By developing and validating such models, researchers can better understand the key molecular features driving reactivity and can computationally screen virtual libraries of compounds to prioritize the synthesis of derivatives with the most promising properties.

Q & A

Q. What are the standard protocols for synthesizing Bischloromethylmethylamine, and how can reaction parameters be optimized for yield?

- Methodological Answer : The synthesis typically involves alkylation reactions using methylamine and chlorinated precursors under controlled conditions. Key parameters include:

- Temperature : Maintaining 0–5°C during exothermic steps to prevent side reactions (e.g., over-alkylation) .

- pH : Adjusting to mildly alkaline conditions (pH 8–9) to enhance nucleophilic activity of methylamine .

- Reaction Time : Monitoring via TLC or GC-MS to terminate the reaction at ~80% conversion to minimize byproducts .

Optimization strategies include using inert atmospheres (N₂/Ar) to suppress oxidation and employing stoichiometric excess of methylamine (1.2–1.5 eq) to drive the reaction .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for all synthesis steps to prevent inhalation of volatile intermediates .

- Waste Disposal : Segregate chlorinated waste in labeled containers and coordinate with certified hazardous waste services for neutralization (e.g., alkaline hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine NMR (¹H, ¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

- Crystallography : For ambiguous cases, grow single crystals and perform X-ray diffraction to resolve structural isomers .

- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange in flexible derivatives (e.g., rotamers) .

Document all raw data and instrumental parameters (e.g., solvent, temperature) to enable reproducibility .

Q. What experimental strategies are effective in elucidating the reaction mechanisms of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, nucleophile concentration) to distinguish between SN1/SN2 pathways .

- Isotopic Labeling : Use deuterated methylamine (CD₃NH₂) to track hydrogen transfer via MS/MS fragmentation patterns .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to simulate transition states and compare activation energies with experimental data .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents (e.g., halogen position, alkyl chain length) using modular synthetic routes (e.g., Buchwald-Hartwig amination) .

- Biological Assays : Test analogs against target enzymes (e.g., cholinesterases) with dose-response curves (IC₅₀) and include positive/negative controls .

- Data Analysis : Use multivariate regression (e.g., Hansch analysis) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity .

Data Presentation & Reproducibility

Q. What guidelines should be followed to ensure reproducibility of this compound synthesis in published studies?

- Methodological Answer :

- Experimental Details : Report exact molar ratios, solvent grades, purification methods (e.g., column chromatography gradients), and equipment models .

- Supplementary Data : Include NMR spectra (with integration values), HRMS peaks, and HPLC purity reports in supporting information .

- Negative Results : Document failed attempts (e.g., side products from elevated temperatures) to aid troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.